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molecular formula C14H20 B1330427 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6683-46-1

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B1330427
M. Wt: 188.31 g/mol
InChI Key: CCQKWSZYTOCEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05632898

Procedure details

To a solution of 6-(bromoacetyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene (12) (15.5 mg, 0.050 mmol) in DMF (0.13 mL) and THF (0.13 mL) was added a freshly prepared solution of 2-mercapto-1-ethanesulfonic acid, sodium salt (2) (25 mg, 0.15 mmol) and potassium carbonate (21 mg, 0.15 mmol) in water (0.15 mL) at room temperature. The resulting biphasic mixture was stirred for 30 min. The reaction mixture was diluted with ethyl acetate (2.5 mL), and the organic layer was separated, washed with water (2×1 mL) and brine (1×1 mL), dried and concentrated to afford 6-[2'-mercapto-1'-ethanesulfonic acid, sodium salt)acetyl]-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene (20) as a solid. 1H NMR (pyr-d5): δ 8.19, 7.90, 7.40 (m, 3H), 4.11 (s, 2H), 3.5 (m, 4H), 1.55 (s, 4H), 1.20 (d, 12H).
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
15.5 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
reactant
Reaction Step Two
Quantity
21 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrCC([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[C:11]([CH3:16])([CH3:15])[CH2:10][CH2:9][C:8]2([CH3:18])[CH3:17])=O.SCCS(O)(=O)=O.[Na:26].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C.C1COCC1.O.C(OCC)(=O)C>[Na:26].[CH3:17][C:8]1([CH3:18])[C:7]2[C:12](=[CH:13][CH:14]=[CH:5][CH:6]=2)[C:11]([CH3:16])([CH3:15])[CH2:10][CH2:9]1 |f:3.4.5,^1:25,49|

Inputs

Step One
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
15.5 mg
Type
reactant
Smiles
BrCC(=O)C=1C=C2C(CCC(C2=CC1)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCS(=O)(=O)O
Name
Quantity
25 mg
Type
reactant
Smiles
[Na]
Name
Quantity
21 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.13 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.13 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (2×1 mL) and brine (1×1 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
CC1(CCC(C2=CC=CC=C12)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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